2-Chloroethyl linoleate

Catalog No.
S627781
CAS No.
25525-76-2
M.F
C20H35ClO2
M. Wt
342.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloroethyl linoleate

CAS Number

25525-76-2

Product Name

2-Chloroethyl linoleate

IUPAC Name

2-chloroethyl (9Z,12Z)-octadeca-9,12-dienoate

Molecular Formula

C20H35ClO2

Molecular Weight

342.9 g/mol

InChI

InChI=1S/C20H35ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)23-19-18-21/h6-7,9-10H,2-5,8,11-19H2,1H3/b7-6-,10-9-

InChI Key

JFNBJTDMUIDJBU-HZJYTTRNSA-N

SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OCCCl

Synonyms

2-chloroethyl linoleate

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OCCCl

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCCCl

2-Chloroethyl linoleate is an ester formed from linoleic acid and 2-chloroethanol, characterized by the molecular formula C20H35ClO2C_{20}H_{35}ClO_{2}. This compound is notable for its incorporation of a chloroethyl group, which imparts unique chemical properties and potential biological activities. As a fatty acid ester, it finds relevance in various fields, including organic chemistry, medicinal research, and industrial applications. Its structural features include a long hydrocarbon chain derived from linoleic acid, which is a polyunsaturated fatty acid known for its health benefits and roles in cellular functions .

  • Hydrolysis: In the presence of water and either an acid or base catalyst, 2-chloroethyl linoleate can hydrolyze to yield linoleic acid and 2-chloroethanol. This reaction is crucial in understanding the stability and reactivity of the compound under physiological conditions.
  • Oxidation: The double bonds present in the linoleate portion can be oxidized, resulting in the formation of epoxides or hydroxylated derivatives. This reaction is important for exploring the potential metabolic pathways of the compound.
  • Substitution: The chlorine atom in the 2-chloroethyl group can be replaced by nucleophiles (e.g., hydroxide ions), leading to the formation of ethylene glycol derivatives. This reaction highlights the versatility of 2-chloroethyl linoleate as a precursor for further synthetic transformations.

Common Reagents and Conditions

  • Hydrolysis: Acidic or basic conditions with water.
  • Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
  • Substitution: Nucleophiles such as sodium hydroxide or potassium hydroxide.

Major Products Formed

  • From Hydrolysis: Linoleic acid and 2-chloroethanol.
  • From Oxidation: Epoxides or hydroxylated derivatives.
  • From Substitution: Ethylene glycol derivatives.

Research indicates that 2-chloroethyl linoleate exhibits various biological activities. It has been explored for its potential therapeutic effects, including antiviral and anti-inflammatory properties. Studies have shown that it may influence cellular processes and contribute to metabolic pathways involving fatty acids. Additionally, its toxicity profile has been assessed in animal studies, revealing potential adverse effects when administered at high doses . The compound's interaction with biological membranes suggests that it may affect lipid metabolism and mitochondrial function .

The synthesis of 2-chloroethyl linoleate typically involves an esterification reaction between linoleic acid and 2-chloroethanol. The process often employs an acid catalyst, such as sulfuric acid, to facilitate the reaction. The general steps include:

  • Mixing Reactants: Linoleic acid and 2-chloroethanol are combined in a reaction vessel.
  • Catalyst Addition: An acid catalyst is added to promote esterification.
  • Heating Under Reflux: The mixture is heated under reflux conditions to drive the reaction to completion.
  • Purification: After the reaction, distillation may be used to separate the desired ester from unreacted materials and by-products.

In industrial settings, continuous processes may be employed to optimize yield and efficiency .

2-Chloroethyl linoleate has diverse applications across various fields:

  • Organic Synthesis: Used as a reagent for synthesizing other chemical compounds.
  • Biological Research: Investigated for its effects on cellular mechanisms and potential therapeutic applications.
  • Industrial Production: Serves as an intermediate in manufacturing specialty chemicals.
  • Food Industry: Detected as a residue in edible oils and food products treated with ethylene oxide, raising safety considerations .

Studies have examined the interactions of 2-chloroethyl linoleate with biological systems. Research indicates that it can form fatty acid conjugates in vivo, which may accumulate in body tissues over time. These conjugates could have implications for toxicity and metabolic effects, particularly concerning lipid metabolism and oxidative stress responses .

Several compounds share structural similarities with 2-chloroethyl linoleate but differ in specific functional groups or properties:

Compound NameStructure CharacteristicsUnique Features
Linoleic AcidPolyunsaturated fatty acid without chloroethyl groupNaturally occurring; essential fatty acid
2-ChloroethanolSimple alcohol with chloroethyl groupUsed as a precursor; lacks fatty acid structure
Ethyl LinoleateEster of linoleic acid with ethanolSimilar structure but without chlorine atom
2-Chloroethyl PalmitateEster formed from palmitic acidSimilar reactivity; different fatty acid backbone

The uniqueness of 2-chloroethyl linoleate lies in its combination of both the linoleate moiety and the chloroethyl group, providing distinct chemical reactivity and potential biological activity not found in its analogs .

2-Chloroethyl linoleate, a chlorinated ester derivative of linoleic acid, has not been extensively documented in historical scientific literature. Its discovery is closely tied to advancements in esterification techniques developed during the 20th century, particularly in the context of modifying fatty acids for industrial and biochemical applications. Linoleic acid, its parent fatty acid, was first isolated from linseed oil in 1844 by F. Sacc, but the synthesis of its chloroethyl ester likely emerged later as part of efforts to explore functionalized lipid derivatives. The compound’s CAS registry entry (25525-76-2) was established in 2005, reflecting its recognition as a distinct chemical entity in modern databases.

Chemical Classification and Nomenclature

2-Chloroethyl linoleate belongs to the class of fatty acid esters, specifically a chlorinated ester derived from linoleic acid (C₁₈H₃₂O₂) and 2-chloroethanol. Its systematic IUPAC name is 2-chloroethyl (9Z,12Z)-octadeca-9,12-dienoate, reflecting the cis (Z) configuration of the two double bonds in the linoleate moiety. The molecular formula is C₂₀H₃₅ClO₂, with a molecular weight of 342.9 g/mol.

Registry Identifiers and Databases

The compound is cataloged across major chemical databases:

IdentifierValueSource
CAS Registry Number25525-76-2CAS Common Chemistry
PubChem CID5365671PubChem
DSSTox Substance IDDTXSID901009894EPA CompTox
UNIIB8XSI46QQGFDA GSRS
Wikidata IDQ27274516Wikidata

Synonyms and Alternative Names

Common synonyms include:

  • 2-Chloroethyl linoleate
  • Linoleic acid, 2-chloroethyl ester
  • (9Z,12Z)-9,12-Octadecadienoic acid 2-chloroethyl ester
  • ETHANOL, 2-CHLORO-, LINOLEATE.

XLogP3

7.5

UNII

B8XSI46QQG

Wikipedia

2-chloroethyl linoleate

Dates

Last modified: 02-18-2024

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